2-((2-(Benzyloxy)ethyl)sulfonyl)benzo[d]thiazole
Overview
Description
2-((2-(Benzyloxy)ethyl)sulfonyl)benzo[d]thiazole is a chemical compound with the molecular formula C16H15NO3S2. It belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is known for its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Benzyloxy)ethyl)sulfonyl)benzo[d]thiazole typically involves the reaction of 2-mercaptobenzothiazole with a benzyloxyethyl sulfone derivative. The reaction is carried out under controlled conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 80-120°C to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-((2-(Benzyloxy)ethyl)sulfonyl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield corresponding thiols or sulfides.
Substitution: Nucleophilic substitution reactions are common, where the benzyloxy group can be replaced by other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or diethyl ether under inert atmosphere.
Substitution: Amines, thiols; reactions are performed in the presence of a base such as sodium hydroxide or potassium carbonate, often at elevated temperatures
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Various substituted benzothiazoles depending on the nucleophile used
Scientific Research Applications
2-((2-(Benzyloxy)ethyl)sulfonyl)benzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of various pathogens.
Medicine: Explored for its anticancer properties, particularly in the development of novel chemotherapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-((2-(Benzyloxy)ethyl)sulfonyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzyme activity by binding to the active site or interacting with essential cofactors. For example, it has been shown to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication, thereby exhibiting antibacterial activity. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzothiazole: Another benzothiazole derivative with applications in medicinal chemistry and materials science.
2-(2-Hydroxyethyl)benzothiazole: Known for its use in the synthesis of rubber accelerators and other industrial chemicals.
2-(2-Mercaptoethyl)benzothiazole: Utilized as a corrosion inhibitor and in the production of lubricants
Uniqueness
2-((2-(Benzyloxy)ethyl)sulfonyl)benzo[d]thiazole is unique due to its specific benzyloxyethyl sulfone moiety, which imparts distinct chemical and biological properties. This structural feature enhances its solubility, stability, and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(2-phenylmethoxyethylsulfonyl)-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S2/c18-22(19,11-10-20-12-13-6-2-1-3-7-13)16-17-14-8-4-5-9-15(14)21-16/h1-9H,10-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFFFXFNROWRBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCS(=O)(=O)C2=NC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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